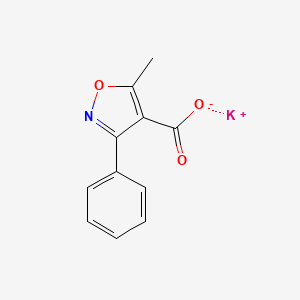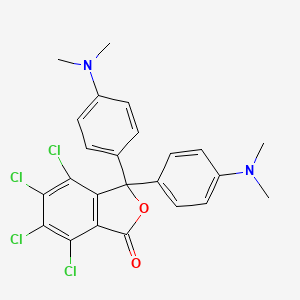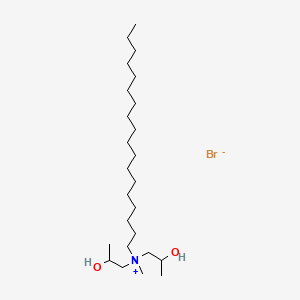
(1-Methoxy-1-methylethyl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-1-methylethyl)cycloheptane: is an organic compound with the molecular formula C11H22O It is a cycloalkane derivative where a methoxy group and a methylethyl group are attached to a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-1-methylethyl)cycloheptane typically involves the alkylation of cycloheptane with appropriate reagents. One common method is the reaction of cycloheptane with methoxypropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (1-Methoxy-1-methylethyl)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cycloheptane derivatives.
科学的研究の応用
Chemistry: (1-Methoxy-1-methylethyl)cycloheptane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cycloalkane derivatives in biological systems. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (1-Methoxy-1-methylethyl)cycloheptane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Cycloheptane: A simple cycloalkane with a seven-membered ring.
Methoxycycloheptane: A derivative with a methoxy group attached to the cycloheptane ring.
Methylethylcycloheptane: A derivative with a methylethyl group attached to the cycloheptane ring.
Uniqueness: (1-Methoxy-1-methylethyl)cycloheptane is unique due to the presence of both a methoxy group and a methylethyl group on the cycloheptane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
93963-41-8 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2-methoxypropan-2-ylcycloheptane |
InChI |
InChI=1S/C11H22O/c1-11(2,12-3)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |
InChIキー |
SGSKWKGPQDARMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCCCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



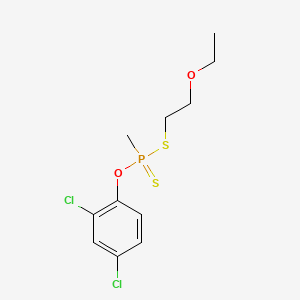
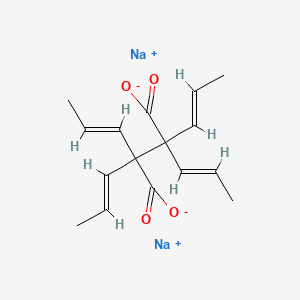
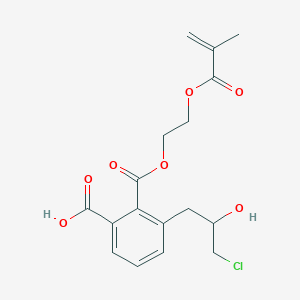
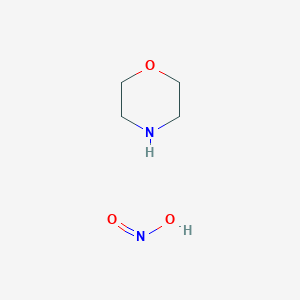
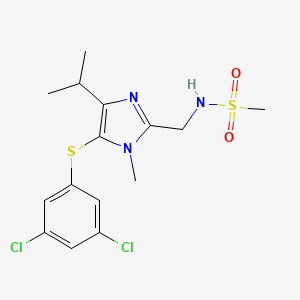
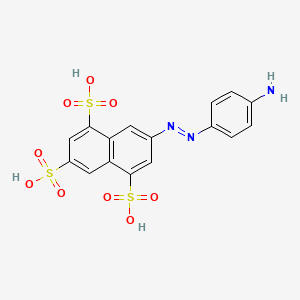
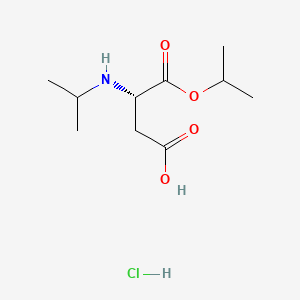
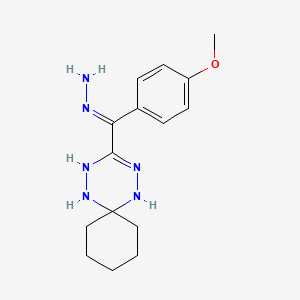
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
